4-Hydroxy-3-methylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

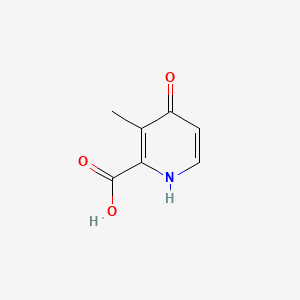

4-Hydroxy-3-methylpicolinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₇NO₃ It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylpicolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the hydroxylation of 3-methylpicolinic acid using suitable oxidizing agents under controlled conditions. The reaction may be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient catalytic systems. The choice of solvent, temperature, and pressure conditions are optimized to ensure high purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its role in biochemical pathways and as a potential ligand for metal ions.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-methylpicolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can disrupt various biochemical pathways, leading to its observed effects in biological systems. The compound’s ability to modulate enzyme activity and interfere with microbial growth makes it a promising candidate for further research.

Comparación Con Compuestos Similares

Picolinic Acid: The parent compound, lacking the hydroxyl and methyl groups.

3-Methylpicolinic Acid: Similar structure but without the hydroxyl group.

4-Hydroxypicolinic Acid: Similar structure but without the methyl group.

Uniqueness: 4-Hydroxy-3-methylpicolinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Actividad Biológica

4-Hydroxy-3-methylpicolinic acid (4-HMPA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 3-position of the pyridine ring. Its chemical formula is C7H7NO3, and it exhibits properties typical of phenolic compounds.

1. Antioxidant Activity

Research has indicated that 4-HMPA possesses significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro studies demonstrated that 4-HMPA effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

4-HMPA has been reported to modulate inflammatory responses. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

3. Neuroprotective Properties

Recent studies suggest that 4-HMPA may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to enhance neuronal survival under stress conditions by modulating apoptotic pathways and reducing neuroinflammation .

The biological activities of 4-HMPA are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The hydroxyl group in 4-HMPA is critical for its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS) effectively.

- Anti-inflammatory Pathway : By inhibiting the NF-κB pathway, 4-HMPA prevents the transcription of genes involved in inflammation, leading to decreased cytokine release.

- Neuroprotection : The compound appears to activate survival pathways in neurons while inhibiting apoptosis through modulation of caspase activity.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines, treatment with 4-HMPA resulted in a significant reduction in oxidative damage markers compared to untreated controls. The study measured malondialdehyde (MDA) levels as an indicator of lipid peroxidation and found a decrease by approximately 40% following treatment with 50 µM of 4-HMPA over 24 hours .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective capabilities of 4-HMPA in an animal model of Parkinson's disease. The administration of 4-HMPA led to improved motor function and reduced dopaminergic neuron loss in the substantia nigra region compared to the control group. Histological analysis revealed a significant decrease in microglial activation, indicating reduced neuroinflammation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(9)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBDBXNKSJRYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717996 |

Source

|

| Record name | 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329838-16-5 |

Source

|

| Record name | 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.